1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures and have garnered significant interest in various fields, including materials science and drug discovery . The bicyclo[1.1.1]pentane scaffold is particularly valued for its ability to serve as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups .
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane . This method allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives under mild conditions. Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, often facilitated by reagents such as lithium aluminum hydride or potassium permanganate.
Radical Reactions: The compound can also undergo radical reactions, particularly when functionalizing the bridgehead positions.
Common reagents used in these reactions include alkyl halides, lithium reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of scientific research applications:
Biology and Medicine: The compound is used as a bioisostere in drug discovery, replacing phenyl rings to improve the solubility, potency, and metabolic stability of lead compounds. It has been investigated for its potential in developing new pharmaceuticals with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to engage in π-π stacking interactions and other non-covalent interactions with biological molecules . This property enhances its binding affinity and specificity for target proteins, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives and similar bioisosteres:
1-(3-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane: This compound has a similar structure but with a chloromethyl group instead of an iodine atom.
Bicyclo[1.1.1]pentane: The parent compound, which serves as a precursor for various derivatives.
Cubanes and Higher Bicycloalkanes: These compounds share the three-dimensional character and are used as bioisosteres in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-8-3-7(1-2-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSIZNTFZJJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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